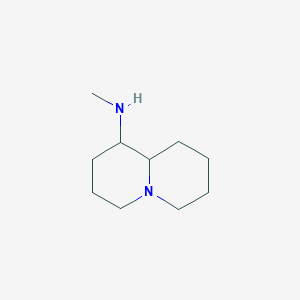
N-methyl-octahydro-1H-quinolizin-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-octahydro-1H-quinolizin-1-amine is a chemical compound with the molecular formula C11H22N2 It is a derivative of quinolizidine, a bicyclic amine, and features a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-octahydro-1H-quinolizin-1-amine typically involves the reduction of quinolizidine derivatives followed by methylation. One common method is the hydrogenation of quinolizidine in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. The resulting octahydro-1H-quinolizin-1-amine is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the hydrogenation and methylation steps.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-octahydro-1H-quinolizin-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: It can be further reduced to form different derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of N-methyl-quinolizidine-1-one.
Reduction: Formation of N-methyl-octahydro-quinolizidine derivatives.
Substitution: Formation of various N-substituted quinolizidine derivatives.
Applications De Recherche Scientifique
N-methyl-octahydro-1H-quinolizin-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-methyl-octahydro-1H-quinolizin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may interact with neurotransmitter receptors, influencing signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-methyl-quinolizidine: A structurally similar compound with a different degree of hydrogenation.
Octahydro-quinolizidine: Lacks the methyl group on the nitrogen atom.
N-methyl-piperidine: A simpler analog with a single ring structure.
Uniqueness
N-methyl-octahydro-1H-quinolizin-1-amine is unique due to its bicyclic structure and the presence of a methyl group on the nitrogen atom. This combination of features imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propriétés
Numéro CAS |
1423030-94-7 |
|---|---|
Formule moléculaire |
C10H20N2 |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
N-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-amine |
InChI |
InChI=1S/C10H20N2/c1-11-9-5-4-8-12-7-3-2-6-10(9)12/h9-11H,2-8H2,1H3 |
Clé InChI |
HWLXBPBFWALHTP-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCCN2C1CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



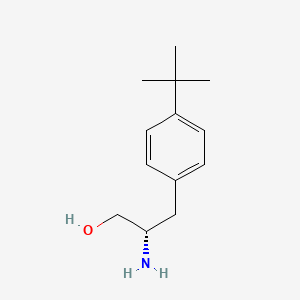

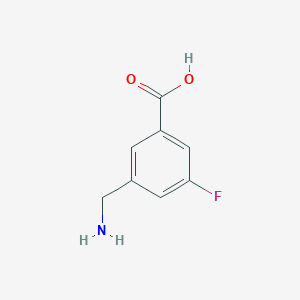

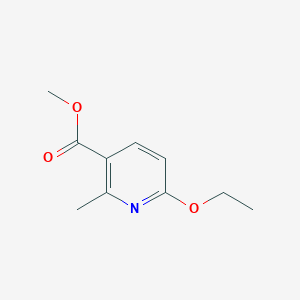
![N-Butyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13014788.png)
![2,6-Diiodobenzo[d]thiazole](/img/structure/B13014789.png)
![(2R)-1-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid](/img/structure/B13014790.png)


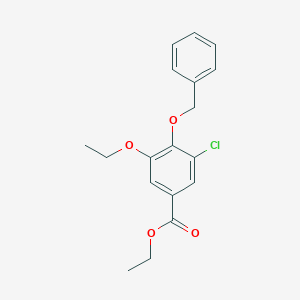
![Benzo[d]thiazole-5,6-diol](/img/structure/B13014829.png)

